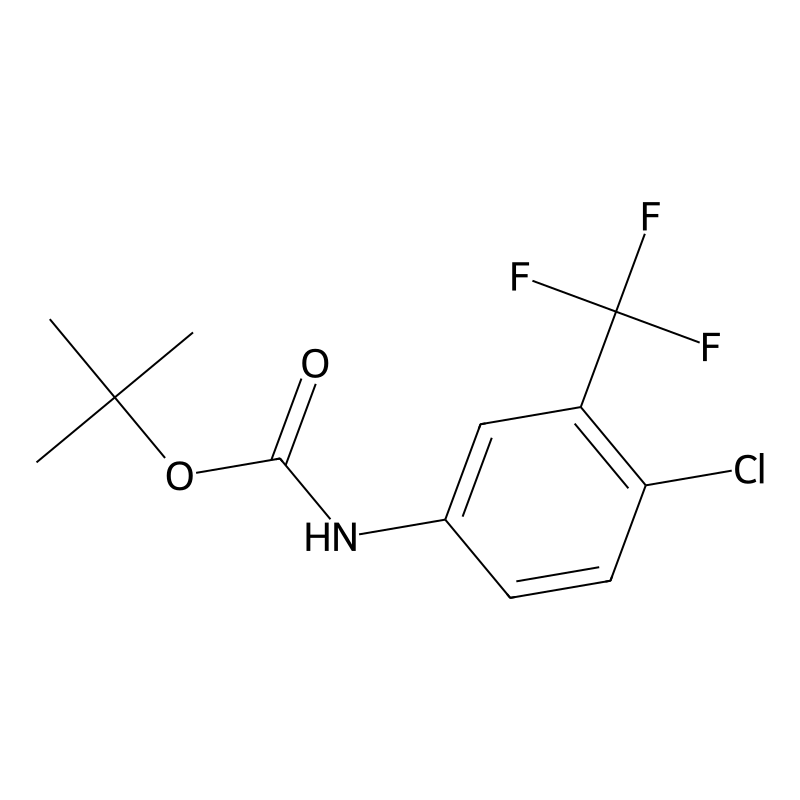

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a carbamate moiety linked to a phenyl ring that features both a chloro and a trifluoromethyl substituent. The molecular formula for this compound is C₁₂H₁₃ClF₃NO₂, and it has a molecular weight of approximately 295.69 g/mol .

This compound serves as an important building block in organic synthesis due to its stability and reactivity, particularly involving the fluoro and chloro functional groups. Its structural features make it a candidate for various applications in medicinal chemistry and materials science.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions, making it useful in synthesizing more complex molecules.

- Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, allowing for the generation of more reactive intermediates.

- Coupling Reactions: The compound can participate in coupling reactions with various electrophiles, expanding its utility in synthetic pathways.

Research indicates that tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate may exhibit biological activity relevant to drug discovery. Its structural characteristics suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents. Studies have explored its effects on various biomolecules, although detailed mechanisms of action remain an area for further investigation .

The synthesis of tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The general procedure is as follows:

- Reagents: 4-chloro-3-(trifluoromethyl)aniline and tert-butyl chloroformate are used as starting materials.

- Base: A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

- Solvent: The reaction is commonly conducted in dichloromethane at room temperature.

- Workup: After completion, the product is purified through standard techniques such as recrystallization or chromatography .

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate has several applications across different fields:

- Medicinal Chemistry: It is explored for its potential use in drug development due to its structural features that may influence biological interactions.

- Agrochemicals: The compound may serve as an intermediate in the synthesis of agrochemical products.

- Materials Science: Its stability and reactivity make it suitable for developing new materials with specific properties .

Several compounds share structural similarities with tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | C₁₀H₉ClF₃NO₂ | Lacks the tert-butyl group; may have different reactivity |

| tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate | C₁₂H₁₃F₄NO₂ | Contains a fluorine instead of chlorine; alters reactivity |

| N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide | C₁₁H₁₂ClF₃NO | Different functional group; potential variations in biological activity |

Uniqueness

The uniqueness of tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate lies in its specific combination of functional groups—particularly the presence of both chloro and trifluoromethyl groups—which can influence its chemical reactivity and biological interactions differently compared to similar compounds. This distinct feature may enhance its utility in targeted applications within medicinal chemistry and materials science .